molecular formula C18H15ClN4O4 B10900067 N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B10900067
M. Wt: 386.8 g/mol
InChI Key: QENOPUIHJFDSIY-JAIQZWGSSA-N
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Description

N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes a chloronitrophenyl group, a furan ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-(2-chloro-5-nitrophenyl)-2-furaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in the presence of an acid catalyst such as acetic acid. This reaction is carried out under reflux conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization under basic conditions, often using sodium ethoxide in ethanol, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitro-oxides or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl and furan groups is particularly significant in these studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in the molecule.

Mechanism of Action

The mechanism of action of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan and pyrrole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(Z)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
  • N’~1~-{(Z)-1-[5-(2-CHLORO-5-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (pyrrole) groups allows for versatile chemical transformations and interactions with biological targets.

This detailed overview provides a comprehensive understanding of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15ClN4O4

Molecular Weight

386.8 g/mol

IUPAC Name

N-[(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C18H15ClN4O4/c1-22-8-2-3-12(22)10-18(24)21-20-11-14-5-7-17(27-14)15-9-13(23(25)26)4-6-16(15)19/h2-9,11H,10H2,1H3,(H,21,24)/b20-11-

InChI Key

QENOPUIHJFDSIY-JAIQZWGSSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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